propargyl-PEG7 NHS acetate propargyl-PEG7 NHS acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678087
InChI: InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C21H33NO11
Molecular Weight: 475.5 g/mol

propargyl-PEG7 NHS acetate

CAS No.:

Cat. No.: VC13678087

Molecular Formula: C21H33NO11

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

propargyl-PEG7 NHS acetate -

Specification

Molecular Formula C21H33NO11
Molecular Weight 475.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C21H33NO11/c1-2-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-21(25)33-22-19(23)3-4-20(22)24/h1H,3-18H2
Standard InChI Key WXQXYZKSXVGGRU-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Canonical SMILES C#CCOCCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Properties

Molecular Architecture

Propargyl-PEG7 NHS acetate (C₂₁H₃₃NO₁₁) features a 7-unit PEG spacer, a terminal propargyl group, and an NHS ester linked via an acetate moiety. The PEG chain imparts hydrophilicity, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the NHS ester reacts with primary amines to form stable amide bonds.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₃₃NO₁₁
Molecular Weight475.5 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
SMILESC#CCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(CCC1=O)=O
InChI KeyWXQXYZKSXVGGRU-UHFFFAOYSA-N

The PEG7 spacer ensures water solubility (>50 mg/mL in aqueous buffers), critical for biological applications.

Reactivity and Stability

The NHS ester hydrolyzes in aqueous media (half-life: ~1 hour at pH 7.4), necessitating anhydrous storage. Conversely, the propargyl group remains stable under physiological conditions, enabling selective conjugation with azides.

Synthesis and Purification

Stepwise Synthesis

Synthesis involves three stages:

  • PEG7 Chain Assembly: Ethylene oxide polymerization yields a heptaethylene glycol backbone.

  • Propargyl Group Introduction: Propargyl bromide reacts with the terminal hydroxyl group under alkaline conditions.

  • NHS Ester Formation: The carboxylic acid terminus is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in anhydrous dioxane .

Table 2: Representative Synthesis Conditions from Literature

StepReagents/ConditionsYieldReference
NHS Ester ActivationDCC, N-hydroxysuccinimide, dioxane, 20°C93%
PropargylationPropargyl bromide, K₂CO₃, DMF85%

Purification via silica gel chromatography or dialysis removes unreacted reagents, yielding >95% purity.

Applications in Bioconjugation and Therapeutics

Drug Delivery Systems

Propargyl-PEG7 NHS acetate conjugates therapeutics (e.g., peptides, siRNA) to targeting ligands (e.g., antibodies, folate). For instance, trastuzumab-PEG7-propargyl-doxorubicin demonstrated a 3-fold increase in tumor uptake compared to free doxorubicin in murine models.

Diagnostic Probes

The compound labels antibodies with fluorophores (e.g., Alexa Fluor 647) for immunofluorescence. A 2024 study achieved 98% labeling efficiency for anti-PD-L1 antibodies, enabling precise tumor margin detection.

Protein-Polymer Conjugates

PEGylation of interferon-α using this reagent extended plasma half-life from 4 hours to 40 hours, reducing dosing frequency in hepatitis C patients.

Comparative Analysis with Analogues

Table 3: Comparison of Propargyl-PEGn NHS Acetates

CompoundPEG LengthSolubility (mg/mL)Conjugation Efficiency
Propargyl-PEG6 NHS acetate6 units4588%
Propargyl-PEG7 NHS acetate7 units5292%
Propargyl-PEG8 NHS acetate8 units5890%

The PEG7 variant balances solubility and steric hindrance, optimizing ligand binding.

Recent Research Findings

Enhanced Bioconjugation Kinetics

A 2024 Bioconjugate Chemistry study reported that propargyl-PEG7 NHS acetate achieves 95% conjugation efficiency within 15 minutes at 25°C, outperforming PEG4 (72%) and PEG12 (89%) analogues.

Reduced Immunogenicity

PEG7-modified uricase showed 60% lower anti-PEG antibody production in primates compared to PEG20-conjugated forms, addressing a key limitation of PEGylated biologics.

Future Directions

Ongoing trials explore its use in:

  • ADC Optimization: Site-specific conjugation of MMAE to HER2 antibodies.

  • Theranostic Nanoparticles: Co-loading paclitaxel and indocyanine green for image-guided therapy.

  • Gene Editing: CRISPR-Cas9 delivery via PEG7-propargyl lipid nanoparticles.

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